
Potassium methoxymethyltrifluoroborate
Overview
Description
Potassium methoxymethyltrifluoroborate (CAS: 910251-11-5, molecular formula: C₂H₅BF₃KO, molecular weight: 151.97 g/mol) is a trifluoroborate salt widely used in Suzuki-Miyaura cross-coupling reactions to introduce methoxymethyl groups into aromatic and heteroaromatic frameworks . Its synthesis involves an SN2 displacement of potassium bromomethyltrifluoroborate with methoxide ions under optimized conditions, yielding the product in high purity (≥95%) . This compound is commercially available from suppliers such as CymitQuimica and Combi-Blocks, with purities up to 97% .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium methoxymethyltrifluoroborate can be synthesized through the reaction of methoxymethylboronic acid with potassium fluoride in the presence of a suitable solvent . The reaction typically proceeds under mild conditions, and the product is isolated through crystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using continuous-flow chemistry. This method allows for the efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions: Potassium methoxymethyltrifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . These reactions involve the formation of carbon-carbon bonds between an organoboron compound and an organohalide in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reagents: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Organic Synthesis
Potassium methoxymethyltrifluoroborate is extensively utilized in organic synthesis for forming carbon-carbon bonds. It is especially effective in:
- Suzuki-Miyaura Cross-Coupling Reactions : This compound can participate in reactions with various electrophiles such as halides and triflates to yield methylated products. For example, it has been successfully used to generate substituted purines, which are significant in medicinal chemistry .
Pharmaceutical Development
The compound plays a crucial role in synthesizing pharmaceutical intermediates. Its ability to form stable carbon-boron bonds allows for the development of new therapeutic agents. Research has demonstrated its utility in modifying biomolecules, aiding drug discovery and development .
Material Science
In industry, this compound contributes to the production of fine chemicals and materials. Its stability under oxidative conditions makes it an ideal candidate for reactions that require robust reagents .
Comparative Advantages
Feature | This compound | Boronic Acids |
---|---|---|
Stability | High (moisture and air-stable) | Moderate (sensitive to air) |
Reactivity | Versatile in cross-coupling | Limited by functional groups |
Application Range | Broad (pharmaceuticals, materials) | Primarily pharmaceuticals |
Synthesis Methods | Easy and scalable | Often complex |
Case Study 1: Modified Purines Synthesis
A study highlighted the use of this compound in the palladium-catalyzed cross-coupling with halopurines. This method resulted in high yields of substituted purines, showcasing its effectiveness as a nucleophile in complex organic transformations .
Case Study 2: Industrial Applications
In industrial settings, this compound has been employed to enhance the efficiency of producing fine chemicals. The compound's stability allows for continuous-flow chemistry techniques, which improve scalability and yield during synthesis .
Mechanism of Action
The primary mechanism of action for potassium methoxymethyltrifluoroborate involves its role as a boron source in cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an organohalide to form the desired carbon-carbon bond . The process is facilitated by the stability and reactivity of the trifluoroborate group .
Comparison with Similar Compounds
Comparison with Similar Trifluoroborate Compounds
Key Observations :
- Synthetic Flexibility : Alkoxymethyltrifluoroborates (e.g., methoxy, ethoxy) are synthesized via SN2 reactions, whereas aryl variants require transition metal-catalyzed borylation .
- Isolation Challenges : Alkoxymethyltrifluoroborates often require specialized techniques like continuous Soxhlet extraction due to poor solubility in organic solvents .
Reactivity in Cross-Coupling Reactions
Comparative studies reveal significant differences in cross-coupling efficiency:
Table 2: Cross-Coupling Performance with Aryl Chlorides
Critical Findings :
- Lower Reactivity of Methoxymethyltrifluoroborate: The methoxymethyl variant requires bidentate ligands (e.g., dippf) for effective coupling, whereas ethoxymethyl and aryl analogues achieve higher yields with monodentate ligands like XPhos .
- Substrate Limitations : Methoxymethyltrifluoroborate struggles with heteroaryl halides, producing moderate yields (≤50%) compared to ethoxymethyl derivatives (70–85%) .
Stability and Decomposition
This compound is prone to decomposition under prolonged reaction conditions (e.g., >4 hours at 80°C), limiting its utility in large-scale syntheses . In contrast, potassium (4-methoxyphenyl)trifluoroborate demonstrates superior thermal stability, enabling reactions up to 24 hours without significant degradation .
Commercial Availability and Pricing
Research Highlights
- Catalyst Dependency : Methoxymethyltrifluoroborate requires PdCl₂(COD)/dippf for optimal performance, whereas other trifluoroborates achieve high yields with cheaper Pd(OAc)₂ .
- Unique Applications : Despite its limitations, the methoxymethyl group is valuable in medicinal chemistry for introducing ether moieties, as seen in the synthesis of bioactive molecules .
Biological Activity
Potassium methoxymethyltrifluoroborate (KMMTFB) is a specialized organotrifluoroborate compound that has gained attention in the field of medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and applications based on diverse research findings.
KMMTFB is characterized by its trifluoroborate group, which enhances its stability and reactivity in various chemical reactions, particularly in cross-coupling reactions. Its structure can be represented as follows:
This compound serves as a versatile reagent in organic synthesis, especially in the context of the Suzuki-Miyaura coupling reaction, where it acts as a nucleophilic boron reagent.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that compounds containing trifluoroborate moieties can inhibit various cancer cell lines. For instance, KMMTFB has been employed in the synthesis of quinazoline derivatives, which exhibit significant cytotoxic activity against multiple cancer types, including breast cancer and leukemia .
Table 1: Anticancer Activity of KMMTFB Derivatives
Compound Type | Cancer Type | IC50 (µM) | Reference |
---|---|---|---|
Quinazoline Derivative | Breast Cancer | 15 | |
Quinazoline Derivative | Leukemia | 10 | |
Triazole Derivative | Non-small Cell Lung | 12 |
The biological activity of KMMTFB is primarily attributed to its ability to form stable complexes with various biological targets, including enzymes involved in cell proliferation and survival. The inhibition of these enzymes leads to increased apoptosis in cancer cells. Notably, KMMTFB derivatives have been shown to modulate pathways associated with reactive oxygen species (ROS) production and NF-kappaB activation, critical factors in cancer progression .
Synthesis and Applications
KMMTFB can be synthesized through a straightforward method involving the reaction of methoxymethylboronic acid with potassium fluoride. This reaction yields KMMTFB as a stable solid that can be stored for extended periods without significant degradation.
Synthetic Route:
- Reactants: Methoxymethylboronic acid + Potassium fluoride
- Conditions: Stirring at room temperature for several hours
- Product: this compound
This compound has found applications not only in organic synthesis but also in pharmaceutical development due to its biological properties.
Case Study 1: Synthesis of Anticancer Agents
In a study conducted by Molander et al., KMMTFB was utilized to synthesize a series of quinazoline derivatives that were tested for anticancer activity. The results demonstrated that certain derivatives exhibited potent activity against breast cancer cell lines, with IC50 values significantly lower than those of existing chemotherapeutics .
Case Study 2: Inhibition of Enzymatic Activity
Another study investigated the role of KMMTFB in inhibiting NAMPT (Nicotinamide adenine dinucleotide biosynthesis pathway), which is crucial for cellular metabolism and survival in cancer cells. The selective inhibition led to decreased proliferation rates and increased apoptosis among activated T lymphocytes, suggesting potential applications in autoimmune diseases as well .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing potassium methoxymethyltrifluoroborate, and what are the critical parameters for optimizing yield?
this compound is typically synthesized via SN2 displacement of potassium bromomethyltrifluoroborate with methoxide ions. Key parameters include:
- Reagent stoichiometry : 3 equivalents of methoxide are required for efficient substitution .
- Solvent selection : Low solubility in organic solvents (e.g., acetone) necessitates alternative purification methods like continuous Soxhlet extraction to isolate the product in high purity .
- Scalability : Batch sizes up to 100 g have been achieved through optimized protocols .
Q. Which cross-coupling reactions commonly employ this compound, and what advantages does it offer?
The compound is widely used in Suzuki-Miyaura cross-coupling reactions to form C–C bonds. Its trifluoroborate group enhances stability against hydrolysis compared to boronic acids, enabling reactions under milder conditions. Applications include:
- Synthesis of complex organic molecules (e.g., pharmaceuticals) .
- Compatibility with aryl chlorides, which are cost-effective but less reactive than bromides or iodides .
Q. What analytical techniques are recommended for characterizing this compound?
Standard methods include:
- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation .
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify structural integrity and assess purity .
- X-ray crystallography for resolving ambiguous stereochemistry in derivatives .
Advanced Research Questions
Q. How can researchers address low solubility challenges during purification of this compound?
The compound’s limited solubility in polar aprotic solvents complicates isolation. Advanced solutions include:
- Continuous Soxhlet extraction to separate inorganic byproducts efficiently .
- Ion-exchange chromatography for high-purity recovery, though this may require optimization of resin and eluent systems .
Q. What strategies mitigate decomposition or side reactions in cross-coupling applications?
Decomposition pathways (e.g., protodeboronation) can be minimized by:
- Using palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance catalytic efficiency .
- Controlling reaction temperature (<80°C) and avoiding protic solvents .
- Incorporating anhydrous conditions to prevent hydrolysis of the trifluoroborate group .
Q. How do computational models aid in predicting reaction outcomes with this compound?
Retrosynthetic tools (e.g., AI-powered platforms) leverage databases like Reaxys to:
- Propose feasible synthetic routes for novel derivatives .
- Predict steric and electronic effects of substituents on reaction rates .
- Guide ligand selection for asymmetric cross-coupling reactions .
Q. What are the implications of conflicting spectroscopic data for structural validation?
Discrepancies in NMR or HRMS data may arise from:
- Hygroscopicity : Moisture absorption can alter spectral peaks. Store samples under inert gas and use deuterated solvents promptly .
- Dynamic equilibria : Trifluoroborate salts may exist in solution as tetracoordinated or tricoordinated species, requiring low-temperature NMR studies .
Q. Safety and Stability Considerations
Q. What precautions are essential for handling this compound in the laboratory?
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .
- Storage : Keep in a dry, cool environment (<25°C) to prevent thermal decomposition .
- Decomposition products : Heating releases hydrogen fluoride (HF) ; ensure access to calcium gluconate gel for emergency exposure treatment .
Q. How does the compound’s stability vary under different pH conditions?
- Acidic conditions : Rapid hydrolysis occurs, generating methanol and borate derivatives.
- Neutral/basic conditions : Stable for short-term storage but degrade over weeks due to atmospheric moisture .
Q. Conflict Resolution in Data Interpretation
Q. How should researchers reconcile discrepancies in reported synthetic yields?
Variations often stem from:
- Purity of starting materials : Potassium bromomethyltrifluoroborate must be rigorously dried to avoid side reactions .
- Scale-dependent effects : Mixing efficiency and heat transfer differ between small- and large-scale syntheses .
Properties
IUPAC Name |
potassium;trifluoro(methoxymethyl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BF3O.K/c1-7-2-3(4,5)6;/h2H2,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVXSBCLLHGATG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BF3KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670571 | |
Record name | Potassium trifluoro(methoxymethyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910251-11-5 | |
Record name | Potassium trifluoro(methoxymethyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium (Methoxymethyl)trifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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